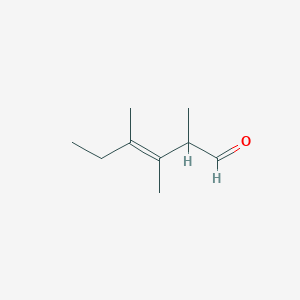

(3E)-2,3,4-trimethylhex-3-enal

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(E)-2,3,4-trimethylhex-3-enal |

InChI |

InChI=1S/C9H16O/c1-5-7(2)9(4)8(3)6-10/h6,8H,5H2,1-4H3/b9-7+ |

InChI Key |

BVVNPUJZXVWJAQ-VQHVLOKHSA-N |

SMILES |

CCC(=C(C)C(C)C=O)C |

Isomeric SMILES |

CC/C(=C(\C)/C(C)C=O)/C |

Canonical SMILES |

CCC(=C(C)C(C)C=O)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3e 2,3,4 Trimethylhex 3 Enal

Stereoselective and Enantioselective Approaches to (3E)-2,3,4-trimethylhex-3-enal

The construction of the chiral center at C2 in conjunction with the trisubstituted (E)-alkene at C3-C4 requires robust and highly selective synthetic methods. Enantioselective strategies are paramount to producing a single enantiomer, which is crucial for applications in fields such as pharmacology and materials science.

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is highly reliable and offers predictable stereochemical control. sigmaaldrich.com

For the synthesis of this compound, an approach utilizing an Evans oxazolidinone auxiliary is highly plausible. alfa-chemistry.com The synthesis could commence with an N-propionyl oxazolidinone, which, upon enolization, can undergo a highly diastereoselective aldol (B89426) reaction. harvard.edu Specifically, a boron-mediated Evans aldol reaction between the enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone and 2-methylbutanal would be expected to form the syn-aldol adduct with high diastereoselectivity. alfa-chemistry.comharvard.edu

A subsequent elimination reaction of the resulting β-hydroxy imide adduct is critical for establishing the (E)-trisubstituted double bond. Research by Bull and coworkers has demonstrated that potassium alkoxides of N-acyl-oxazolidinone-syn-aldols undergo stereoselective elimination to furnish (E)-α,β-unsaturated amides with excellent selectivity (>95% de). rsc.orgnih.gov This process is believed to proceed through a 1,3-oxazinane-2,4-dione enolate intermediate, which undergoes an E1cB-type elimination of carbon dioxide. rsc.orgnih.gov A chair-like transition state model rationalizes the high (E)-selectivity observed. nih.govresearchgate.net After the formation of the (E)-unsaturated amide, standard reduction would yield the target aldehyde, this compound, and release the chiral auxiliary.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, acylations. nih.govresearchgate.net | High diastereoselectivity, predictable stereochemistry, auxiliary is recoverable. alfa-chemistry.com |

| Camphorsultam (Oppolzer's sultam) | Diels-Alder reactions, alkylations, aldol reactions. wikipedia.org | Forms crystalline derivatives, high diastereoselectivity. |

| SAMP/RAMP Hydrazines | Asymmetric alkylation of aldehydes and ketones. wikipedia.org | Reliable method for α-alkylation, both enantiomers are accessible. |

Asymmetric Organocatalytic Routes to this compound

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. au.dk Chiral secondary amines, such as proline derivatives and MacMillan or Jørgensen-Hayashi catalysts, are particularly effective in activating α,β-unsaturated aldehydes through the formation of chiral iminium ion intermediates. cardiff.ac.uk

A potential organocatalytic strategy to access this compound could involve a domino Michael/α-alkylation reaction. researchgate.net For instance, an enal substrate could react with an alkyl halide in the presence of a chiral diarylprolinol silyl (B83357) ether catalyst. The catalyst would facilitate an initial enantioselective Michael addition, followed by an intramolecular alkylation to construct a cyclic intermediate, which upon further transformation could yield the desired acyclic product. More directly, organocatalysis excels at creating stereocenters via conjugate addition to enals. rsc.org A key challenge would be the subsequent steps required to construct the trisubstituted alkene with the correct geometry.

Alternatively, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for activating aldehydes. researchgate.net An NHC could catalyze the addition of a nucleophile to an enal precursor, setting the C2 stereocenter. For example, NHC catalysis can be used in the annulation of trisubstituted enals, demonstrating their utility with sterically hindered substrates. rsc.org While a direct, one-step organocatalytic synthesis of the target molecule is challenging, these methods are powerful for creating key chiral fragments that can be elaborated in subsequent steps.

Table 2: Key Organocatalysts for α,β-Unsaturated Aldehyde Functionalization

| Catalyst Type | Example Catalyst | Typical Reaction | Activation Mode |

|---|---|---|---|

| Diarylprolinol Silyl Ethers | Jørgensen-Hayashi Catalyst | Michael Addition, [3+2] Cycloaddition. rsc.org | Iminium Ion |

| Imidazolidinones | MacMillan Catalyst | Friedel-Crafts Alkylation, α-Chlorination. cardiff.ac.uk | Iminium Ion |

| N-Heterocyclic Carbenes (NHCs) | Triazolium Salts | Annulations, Acyl Anion Additions. rsc.orgresearchgate.net | Breslow Intermediate / Acyl Azolium |

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a powerful and versatile toolkit for the formation of C-C and C-X bonds with high levels of stereo- and regiocontrol. mdpi.com Catalysts based on palladium, rhodium, iridium, and copper are frequently employed in asymmetric synthesis. snnu.edu.cnresearchgate.net

A plausible route to this compound could involve a rhodium-catalyzed asymmetric C-H functionalization. snnu.edu.cn For example, a directing group could be used to guide a Rh(I) catalyst to functionalize a C-H bond, followed by migratory insertion to form the desired structure. snnu.edu.cn More established is the rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated systems, which could be used to install one of the alkyl groups on the alkene with concomitant stereocontrol. researchgate.net

Palladium catalysis, particularly the Heck reaction, is another cornerstone of C-C bond formation. A chelate-controlled intermolecular oxidative Heck reaction, as reported by M.C. White, could be envisioned between an α-olefin and an organoboron reagent to generate the internal (E)-alkene with high selectivity. nih.gov

Furthermore, iridium-catalyzed asymmetric hydrogenation or isomerization could be employed. nih.govacs.orgorganic-chemistry.org An allylic alcohol precursor could be subjected to an iridium-catalyzed isomerization to form the enal product directly. Alternatively, a less-substituted alkene could be isomerized into the thermodynamically favored (E)-trisubstituted position. organic-chemistry.org

Table 3: Selected Transition Metal-Catalyzed Reactions for Alkene Synthesis

| Reaction | Metal Catalyst | Key Features |

|---|---|---|

| Heck Reaction | Palladium (Pd) | Forms C-C bonds by coupling alkenes with organic halides/triflates. nih.gov |

| Suzuki Coupling | Palladium (Pd) | Couples organoboron compounds with organic halides/triflates. nih.gov |

| Asymmetric C-H Functionalization | Rhodium (Rh), Iridium (Ir) | Directly converts C-H bonds into C-C or C-X bonds. snnu.edu.cn |

| Alkene Isomerization | Iridium (Ir), Ruthenium (Ru) | Isomerizes less substituted alkenes to more substituted ones. nih.govorganic-chemistry.org |

Chelate-Controlled and Stereodivergent Methodologies

Chelation control utilizes a coordinating functional group within a substrate to bind to a metal catalyst, directing its reactivity to a specific site and face of the molecule. consensus.app This strategy can lead to exceptionally high levels of regio- and stereoselectivity. nih.gov In the context of synthesizing this compound, a hydroxyl or amide group could be temporarily placed in the substrate to direct a palladium or rhodium catalyst to form the (E)-alkene bond selectively during a cross-coupling or C-H activation event. acs.orghznu.edu.cn

Stereodivergent synthesis provides access to any stereoisomer of a product by systematically changing the catalyst or reaction conditions, often from a single set of starting materials. sjtu.edu.cn This is particularly powerful for creating both (E) and (Z) isomers of trisubstituted alkenes. For example, recent studies have shown that different catalysts can isomerize 1,1-disubstituted alkenylboronate esters to either (E)- or (Z)-trisubstituted products. nih.govacs.orgorganic-chemistry.org An iridium-based catalyst typically yields the (E)-isomer with high selectivity, while a ruthenium-based system can favor the (Z)-isomer. nih.govorganic-chemistry.org This approach would allow for the selective synthesis of either (3E)- or (3Z)-2,3,4-trimethylhex-3-enal from a common precursor.

Table 4: Catalyst Systems for Stereodivergent Alkene Synthesis

| Desired Isomer | Catalyst System | Mechanistic Basis (Example) |

|---|---|---|

| (E)-Alkene | Iridium-based (e.g., [Ir(cod)Cl]₂) | 1,3-Hydride Shift Mechanism. organic-chemistry.org |

| (Z)-Alkene | Ruthenium-based (e.g., Ru-H complex) | 1,2-Hydride Shift Mechanism. nih.gov |

| (E)-Alkene | Pd/Ligand System 1 | Ligand-controlled π-allyl formation. sjtu.edu.cn |

Total Synthesis Incorporating this compound Substructures

The methodologies discussed are not only applicable to the synthesis of the standalone molecule but are also integral to the construction of more complex natural products that contain the this compound motif as a key substructure.

Retrosynthetic Analysis for Complex Molecule Construction

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors.

A plausible retrosynthetic analysis for this compound is shown below.

Figure 1: Retrosynthetic Analysis of this compound

A simplified graphical representation of a possible retrosynthetic route.

One effective disconnection is across the C2-C3 bond, suggesting an aldol-type condensation followed by elimination, or more directly, a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. This route simplifies the target into two key fragments: a chiral aldehyde, (R)-2-methylpropanal , and a three-carbon ketone, 3-pentanone (B124093) .

Forward Synthesis Plan:

Fragment 1 Synthesis: The chiral aldehyde, (R)-2-methylpropanal , can be synthesized using established asymmetric methods. For example, the asymmetric α-methylation of propanal could be achieved using a SAMP/RAMP chiral auxiliary method or an organocatalytic approach.

Fragment 2 Synthesis: 3-Pentanone is a readily available commercial chemical. It would be converted into a corresponding phosphorus ylide (for a Wittig reaction) or a phosphonate (B1237965) carbanion (for an HWE reaction).

Fragment Coupling: The HWE reaction between the anion of a phosphonate derived from 3-pentanone and the chiral aldehyde (R)-2-methylpropanal would be expected to strongly favor the formation of the (E)-alkene, thus constructing the C3=C4 double bond with the correct geometry and completing the carbon skeleton. The final product is the target enal itself.

This retrosynthetic plan effectively decouples the challenges of setting the C2 stereocenter and constructing the (E)-trisubstituted alkene, allowing each to be addressed with a high-yielding and stereoselective reaction.

Convergent and Linear Synthetic Schemes

The synthesis of a complex molecule like this compound can be approached through two primary strategic plans: linear and convergent synthesis.

A linear synthesis builds the molecule sequentially, with each step adding a new piece or modifying the existing structure in a step-by-step fashion. A plausible linear route to this compound could involve an initial aldol condensation reaction, a classic carbon-carbon bond-forming reaction ideal for creating α,β-unsaturated aldehydes. For instance, the reaction of propanal and 2-methylpentan-3-one could, after dehydration, yield a precursor that is then methylated. Another linear approach could be a Wittig-type reaction between an appropriate phosphorane and an aldehyde, followed by further modifications.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step, sequential construction from a single starting material. | Independent synthesis of key fragments, followed by late-stage coupling. |

| Overall Yield | Tends to be lower, as the overall yield is the product of the yields of each individual step (e.g., 0.8^10 ≈ 0.11). | Generally higher, as the number of steps in the longest linear sequence is reduced. |

| Efficiency | Can be less efficient for complex molecules due to the compounding loss of material. | More efficient in material usage, as key fragments are prepared separately. |

| Flexibility | Less flexible for creating analogues, as a change early in the sequence requires re-synthesis of all subsequent steps. | Highly flexible for creating analogues, as different fragments can be synthesized and combined. |

Green Chemistry Principles in this compound Synthesis

The modern synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.org These principles are highly relevant to the synthesis of this compound.

Atom Economy and E-Factor Considerations

Atom economy , a concept developed by Barry Trost, evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant stoichiometric byproducts, like elimination and substitution reactions.

The Environmental Factor (E-Factor) , developed by Roger Sheldon, provides a complementary metric by quantifying the amount of waste produced per kilogram of product. A lower E-factor signifies a greener process.

For the synthesis of this compound, an aldol condensation followed by dehydration is generally more atom-economical than a Wittig reaction. The Wittig reaction generates a stoichiometric amount of triphenylphosphine (B44618) oxide, a high molecular weight byproduct that significantly lowers the atom economy and increases the E-Factor.

| Synthetic Reaction | Key Byproduct(s) | General Atom Economy | Implication for E-Factor |

| Aldol Condensation | Water (H₂O) | High | Lower E-Factor |

| Wittig Reaction | Triphenylphosphine oxide (Ph₃PO) | Low | Higher E-Factor |

| Horner-Wadsworth-Emmons | Diethyl phosphate (B84403) salt | Moderate | Moderate E-Factor |

Solvent-Free and Environmentally Benign Reaction Media

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical pollution. researchgate.net Green chemistry encourages their replacement with more sustainable alternatives or their complete elimination.

Environmentally Benign Solvents:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive medium for certain organic reactions, such as some aldol and pericyclic reactions. orientjchem.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol) that form a liquid with a low melting point. nih.gov They are often biodegradable, non-toxic, and can be recycled, making them excellent candidates for reactions like aldol condensations. nih.gov

Bio-solvents: Solvents derived from renewable biomass, such as Cyrene (dihydrolevoglucosenone), are emerging as viable, green alternatives to conventional polar aprotic solvents like DMF or NMP. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat) or in a solid-state reaction can eliminate solvent waste entirely. ias.ac.in These reactions can be facilitated by grinding the reactants together (mechanochemistry) or by using microwave or ultrasound irradiation to provide the necessary energy. ias.ac.inmdpi.com A solvent-free aldol condensation, for instance, could be achieved by mixing the reactants with a solid-supported catalyst. mdpi.com

| Solvent/Condition | Key Advantages | Potential Application in Synthesis |

| Water | Non-toxic, abundant, non-flammable. orientjchem.org | Aldol-type reactions, phase-transfer catalysis. |

| Deep Eutectic Solvents (e.g., ChCl:Gly) | Biodegradable, low toxicity, recyclable, easily prepared. nih.gov | Base- or acid-catalyzed condensations. |

| Cyrene | Bio-derived, biodegradable, high boiling point. mdpi.com | Replacement for polar aprotic solvents in nucleophilic reactions. |

| Solvent-Free (Mechanochemistry/Microwave) | Eliminates solvent waste, can accelerate reaction rates, simplifies workup. ias.ac.inmdpi.com | Solid-state aldol condensations, Wittig reactions. |

Flow Chemistry and Process Intensification in this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. beilstein-journals.org This technology is a cornerstone of process intensification, which aims to make chemical production smaller, safer, and more efficient.

For the production of this compound, a flow process could be designed for a key bond-forming step, such as an aldol condensation. The reactants would be continuously pumped and mixed, passing through a heated or cooled tube that may contain a packed bed of a solid-supported catalyst (a packed-bed reactor).

Key advantages include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time. Unstable intermediates can be generated and consumed immediately.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing runaway reactions and improving product selectivity. beilstein-journals.org

Scalability: Increasing production capacity is achieved by running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.

Automation: Flow systems are readily automated, allowing for consistent product quality and reduced operational costs.

The industrial synthesis of similar aldehydes already utilizes continuous flow reactors to optimize yield and efficiency.

| Parameter | Batch Processing | Flow Chemistry |

| Scale-Up | Complex, requires re-optimization of reaction conditions. | Simple, by extending run time or numbering-up. beilstein-journals.org |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior temperature control. beilstein-journals.org |

| Heat Transfer | Often inefficient, leading to temperature gradients and side products. | Excellent, allows for precise control and access to exotic reaction conditions. |

| Mixing | Can be inefficient, especially on a large scale. | Highly efficient and rapid, leading to better reproducibility. |

| Process Control | Manual or semi-automated, with discrete steps. | Fully automatable for continuous production and real-time optimization. |

Chemical Reactivity and Mechanistic Investigations of 3e 2,3,4 Trimethylhex 3 Enal

Nucleophilic Addition Reactions to the Aldehyde Carbonyl of (3E)-2,3,4-trimethylhex-3-enal

The aldehyde group in this compound is a primary site for nucleophilic attack. These reactions can proceed via either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon of the alkene. The regiochemical outcome is highly dependent on the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles preferring 1,4-addition. mdpi.comacs.org

Stereochemical Outcomes of Organometallic Additions

The addition of organometallic reagents to α,β-unsaturated aldehydes like this compound is a fundamental carbon-carbon bond-forming reaction. The stereochemical course of these additions is dictated by the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon.

The stereoselectivity of organometallic additions to α-substituted aldehydes is often rationalized using models such as the Felkin-Anh and chelation-control models. nih.gov For a non-chelating organometallic reagent, the Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent at the α-carbon to minimize steric hindrance. In the case of this compound, the α-carbon bears a methyl group. The conformational analysis around the Cα-C(O) bond would place the largest group (the C=C bond) anti-periplanar to the incoming nucleophile.

The choice of the organometallic reagent and reaction conditions significantly influences the ratio of 1,2- to 1,4-addition products. Hard organolithium and Grignard reagents typically favor 1,2-addition, leading to the formation of allylic alcohols. mdpi.comnih.gov In contrast, organocuprates (Gilman reagents) are softer nucleophiles and selectively perform 1,4-additions. organic-chemistry.org The use of additives like HMPA can also influence the regioselectivity by altering the aggregation state and reactivity of organolithium reagents. researchgate.netacs.org

For this compound, the addition of a Grignard reagent such as methylmagnesium bromide would be expected to primarily yield the corresponding 1,2-adduct, a secondary allylic alcohol, with the stereochemistry at the newly formed chiral center being influenced by the principles of the Felkin-Anh model.

| Reagent Type | Expected Major Product with this compound |

| Organolithium (e.g., MeLi) | 1,2-Addition (Allylic alcohol) |

| Grignard (e.g., MeMgBr) | 1,2-Addition (Allylic alcohol) |

| Organocuprate (e.g., Me₂CuLi) | 1,4-Addition (Saturated aldehyde) |

α-Alkylation and α-Functionalization Studies

The α-position of this compound, while adjacent to a carbonyl group, is sterically hindered by the presence of a methyl group and the trisubstituted nature of the double bond. Direct α-alkylation of α,β-unsaturated aldehydes can be challenging due to competing 1,4-addition and polymerization. However, modern organocatalytic methods have enabled the enantioselective α-alkylation of α,β-unsaturated aldehydes. acs.orgrsc.org

One common strategy involves the formation of a dienamine intermediate using a chiral secondary amine catalyst. rsc.org This dienamine then acts as a nucleophile, reacting with an electrophile at the α-position. For γ,γ-disubstituted α,β-unsaturated aldehydes, α-alkylation has been shown to proceed with high regioselectivity. rsc.org Given the substitution pattern of this compound, this approach could potentially be applied for its α-functionalization.

Alternatively, rhodium-catalyzed C-H activation of α,β-unsaturated imines, derived from aldehydes like tiglic aldehyde (which shares a similar substitution pattern at the β-position), has been used to achieve β-alkylation with high stereoselectivity. nih.gov While this is not direct α-alkylation of the aldehyde, it represents a powerful method for functionalizing the alkenyl moiety.

Direct α-halogenation of α,β-unsaturated aldehydes can be achieved, often followed by dehydrohalogenation to yield α-halo-α,β-unsaturated aldehydes. mdpi.comnih.gov This two-step process, however, alters the original structure of the alkene. The acid-catalyzed halogenation of aldehydes and ketones proceeds through an enol intermediate. libretexts.org

| Reaction | Reagents/Catalyst | Expected Outcome for this compound |

| α-Alkylation | Chiral secondary amine (dienamine catalysis), Electrophile | α-Substituted product |

| α-Halogenation | Br₂, Acetic Acid | α-Bromo- this compound |

Electrophilic Transformations of the (3E)-Alkenyl Moiety

The trisubstituted double bond in this compound is electron-rich due to the presence of three methyl groups, making it susceptible to attack by electrophiles. However, the electron-withdrawing nature of the adjacent aldehyde group can modulate this reactivity.

Stereoselective Epoxidation and Dihydroxylation

The epoxidation of α,β-unsaturated carbonyl compounds can be achieved using various reagents. The stereochemical outcome is often influenced by the directing effect of nearby functional groups and the steric environment of the double bond. For α,β-unsaturated ketones with a neighboring hydroxyl group, vanadium-catalyzed epoxidation with tert-butyl hydroperoxide has been shown to be highly stereoselective. rsc.org While this compound lacks a directing hydroxyl group, chiral catalysts can be employed to achieve enantioselective epoxidation. For instance, chiral dioxiranes, generated in situ from a chiral ketone and an oxidant like Oxone, have been used for the highly enantioselective epoxidation of trans and trisubstituted α,β-unsaturated esters. scilit.com Organocatalytic methods using chiral primary amines and hydrogen peroxide have also been developed for the epoxidation of α-branched enals. organic-chemistry.org

Dihydroxylation of the double bond can be accomplished using osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction is generally stereospecific, leading to the syn-addition of two hydroxyl groups across the double bond. masterorganicchemistry.com The reaction rate is sensitive to the electronic nature of the alkene, with electron-rich alkenes reacting faster. masterorganicchemistry.com The trisubstituted nature of the double bond in this compound suggests it would be reactive towards OsO₄. Stereoselective dihydroxylation can also be achieved using selenium-based catalysts. researchgate.net

| Transformation | Reagent | Expected Product |

| Epoxidation | m-CPBA or Chiral Dioxirane | (3E)-2,3-epoxy-2,3,4-trimethylhexanal |

| Dihydroxylation | OsO₄, NMO | 2,3-dihydroxy-2,3,4-trimethylhexanal |

Halogenation and Hydrohalogenation Pathways

The addition of halogens (e.g., Br₂, Cl₂) to the double bond of α,β-unsaturated carbonyl compounds is a well-established reaction. The reaction of N-bromosuccinimide (NBS) with alkenes can lead to bromination. organic-chemistry.org The halogenation of α,β-unsaturated carbonyls can sometimes lead to α-halogenation, especially under acidic conditions. libretexts.org The direct halogenation of the double bond would lead to a dihalo-aldehyde, which can then undergo elimination to form a halo-enal.

Hydrohalogenation, the addition of HX (e.g., HBr, HCl), to the double bond of an α,β-unsaturated carbonyl system is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate. However, in conjugated systems, the regioselectivity can be more complex. For this compound, protonation at the α-carbon would lead to a tertiary carbocation at the β-carbon, which is stabilized by the adjacent ethyl group. Subsequent attack by the halide would yield the β-halo-aldehyde.

The synthesis of α-halo-α,β-unsaturated aldehydes is often achieved through a halogenation-dehydrohalogenation sequence on the corresponding α,β-unsaturated aldehyde. mdpi.comnih.gov

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. rsc.org α,β-Unsaturated aldehydes can participate in several types of pericyclic reactions.

Diels-Alder Reaction: The electron-deficient double bond of an α,β-unsaturated aldehyde can act as a dienophile in a [4+2] cycloaddition reaction with a diene. nih.govorganic-chemistry.orgoup.com The presence of methyl groups on the double bond of this compound would increase steric hindrance but also affect the electronic nature of the dienophile. Catalysis with Lewis acids or chiral organocatalysts can enhance the reactivity and control the stereoselectivity of the Diels-Alder reaction. organic-chemistry.orgoup.commdpi.com

Electrocyclic Reactions: α,β-Unsaturated aldehydes can undergo 6π-electrocyclic ring closure if they are part of a larger conjugated system, such as a 1-oxatriene. researchgate.net This type of reaction is often reversible. researchgate.net While this compound itself is not set up for a simple electrocyclization, it could be a precursor to a more extended conjugated system that could undergo such a reaction.

Sigmatropic Rearrangements: The Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether, can be used to synthesize γ,δ-unsaturated carbonyl compounds. organic-chemistry.org A related process, the allene (B1206475) Claisen rearrangement, provides a route to α,β-unsaturated aldehydes. organic-chemistry.org While not a direct reaction of the enal itself, these rearrangements are important synthetic routes to such structures. Other organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, like the Cope rearrangement, are also fundamental in organic synthesis. mdpi.comnih.gov The reaction of α,β-unsaturated aldehydes with dichloroketene (B1203229) can proceed through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate betaine. rsc.org

| Pericyclic Reaction Type | Potential Role of this compound |

| Diels-Alder [4+2] Cycloaddition | Acts as a dienophile |

| 6π-Electrocyclization | Potential precursor to a reactive 1-oxatriene system |

| organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | Product of rearrangements like the allene Claisen |

Diels-Alder and Hetero-Diels-Alder Cycloadditions

The conjugated system of this compound allows it to function as a key component in cycloaddition reactions. In a standard Diels-Alder reaction, the electron-withdrawing nature of the aldehyde group activates the carbon-carbon double bond, making the molecule an effective dienophile for reactions with various dienes. The stereochemistry and regiochemistry of the resulting cyclohexene (B86901) derivatives are governed by well-established principles of orbital overlap and steric interactions in the transition state.

Conversely, in a hetero-Diels-Alder cycloaddition, the entire conjugated enal system can act as a heterodiene (an oxa-1,3-butadiene). This reaction, typically with electron-rich alkenes (dienophiles), leads to the formation of dihydropyran rings. rsc.org This dual reactivity makes this compound a versatile building block for the synthesis of six-membered rings with varying heteroatom content.

| Reaction Type | Role of this compound | Reactant Partner (Example) | Product Class |

| Diels-Alder | Dienophile | 1,3-Butadiene | Substituted Cyclohexene |

| Hetero-Diels-Alder | Heterodiene | Ethyl vinyl ether | Substituted Dihydropyran |

Claisen-Schmidt and Aldol (B89426) Condensation Reactions

The presence of a hydrogen atom on the α-carbon (C2) allows this compound to undergo enolization or enolate formation under basic or acidic conditions. magritek.com This enolate can then act as a nucleophile in aldol condensation reactions. youtube.comyoutube.com For instance, in a self-condensation, one molecule of the enolate attacks the electrophilic carbonyl carbon of a second molecule of this compound.

In a Claisen-Schmidt condensation, a mixed reaction occurs where an enolate from a different carbonyl compound, typically a ketone lacking α-hydrogens or a more acidic ketone, adds to the aldehyde functionality of this compound. In this scenario, this compound serves as the electrophilic partner. The initial β-hydroxy aldehyde adduct can subsequently dehydrate, often under the reaction conditions, to yield a more extended conjugated system.

| Reaction Type | Role of this compound | Reactant Partner (Example) | Key Intermediate/Product |

| Self-Aldol Condensation | Nucleophile (as enolate) & Electrophile | Itself | β-Hydroxy aldehyde adduct |

| Claisen-Schmidt Condensation | Electrophile | Acetophenone (as enolate) | β-Hydroxy ketone adduct |

Oxidative and Reductive Manipulations of this compound

The two primary functional groups, the aldehyde and the alkene, can be selectively targeted through controlled oxidation and reduction reactions, providing access to a range of valuable derivatives such as alcohols, carboxylic acids, and esters.

Selective Reduction of Carbonyl and Alkene Functionalities

The selective reduction of this compound is a critical transformation for accessing either the corresponding allylic alcohol or the saturated aldehyde.

1,2-Reduction (Carbonyl Reduction): To selectively reduce the aldehyde carbonyl to a primary alcohol without affecting the C=C double bond, specific reagents are employed. The Luche reduction, using sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes.

1,4-Reduction (Conjugate Reduction): Selective reduction of the C=C double bond to yield the saturated aldehyde, 2,3,4-trimethylhexanal, can be achieved using methods that favor conjugate addition of a hydride. This can include reagents like lithium tri-sec-butylborohydride (L-Selectride) or through catalytic hydrogenation using specific catalysts such as Wilkinson's catalyst (RhCl(PPh₃)₃), which shows a preference for softer alkenes over harder carbonyls.

| Target Functionality | Reagent/Condition (Example) | Product |

| Carbonyl (C=O) | NaBH₄, CeCl₃ (Luche Reduction) | (3E)-2,3,4-trimethylhex-3-en-1-ol |

| Alkene (C=C) | H₂, Wilkinson's Catalyst | 2,3,4-trimethylhexanal |

| Both (C=O and C=C) | H₂, Pd/C | 2,3,4-trimethylhexan-1-ol |

Controlled Oxidation to Carboxylic Acids and Esters

The aldehyde group is susceptible to oxidation and can be converted to a carboxylic acid while preserving the integrity of the carbon-carbon double bond using mild and selective oxidizing agents.

Oxidation to Carboxylic Acid: The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a weak acid and a chlorine scavenger, is a standard method for converting α,β-unsaturated aldehydes to their corresponding carboxylic acids without epoxidizing or cleaving the alkene. This would yield (3E)-2,3,4-trimethylhex-3-enoic acid.

Oxidation to Esters: Oxidative esterification provides a direct route from the aldehyde to an ester. This can be achieved using various reagents, for example, by treating the aldehyde with manganese dioxide and sodium cyanide in an alcohol solvent (e.g., methanol) to form the corresponding methyl ester, methyl (3E)-2,3,4-trimethylhex-3-enoate.

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms and transition states is fundamental to controlling the outcomes of the transformations involving this compound.

Transition State Analysis and Reaction Pathways

The study of reaction pathways and transition states, often through computational chemistry, provides deep insight into the reactivity and selectivity observed.

Diels-Alder Reaction: The transition state is a highly organized, cyclic arrangement of the diene and dienophile. Computational analysis focuses on the frontier molecular orbitals (HOMO of the diene, LUMO of the dienophile) to predict reactivity and regioselectivity. For this compound, the analysis would evaluate the synchronous versus asynchronous nature of the C-C bond formations and the steric hindrance imposed by the methyl groups, which influences the endo/exo selectivity of the cycloaddition.

Aldol Reaction: The mechanism involves several key steps, each with its own transition state. youtube.com The initial deprotonation of the α-hydrogen by a base proceeds through a transition state whose energy determines the rate of enolate formation. The subsequent nucleophilic attack of the enolate on a carbonyl group is the crucial C-C bond-forming step. Transition state analysis for this step, often modeled by Zimmerman-Traxler models, helps predict the diastereoselectivity of the reaction by comparing the relative energies of chair-like transition states that minimize steric clashes.

Reduction Reactions: The selectivity between 1,2- and 1,4-reduction is a classic subject of mechanistic investigation. Hard and soft acid and base (HSAB) theory is often invoked. Hard nucleophiles (e.g., organolithium reagents) tend to attack the harder electrophilic carbonyl carbon (1,2-addition), while softer nucleophiles (e.g., Gilman cuprates or certain hydrides) prefer to attack the softer β-carbon of the alkene (1,4-addition). Transition state calculations can quantify these preferences by comparing the activation barriers for both pathways.

| Transformation | Key Mechanistic Feature | Focus of Analysis |

| Diels-Alder Cycloaddition | Pericyclic Reaction | Frontier Molecular Orbital (FMO) interactions; Synchronicity of bond formation; Steric effects on endo/exo selectivity. |

| Aldol Condensation | Nucleophilic Addition | Stability of competing Zimmerman-Traxler transition states; Steric and electronic effects on diastereoselectivity. |

| Selective Reduction | 1,2- vs 1,4-Addition | Hard/Soft Acid-Base (HSAB) principles; Calculation of activation energy barriers for carbonyl vs. conjugate attack. |

Advanced Spectroscopic and Spectrometric Characterization of 3e 2,3,4 Trimethylhex 3 Enal and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of volatile organic compounds such as (3E)-2,3,4-trimethylhex-3-enal. This powerful method provides not only the exact mass of the parent molecule with high precision, but also offers invaluable insights into its chemical architecture through the analysis of its fragmentation patterns.

The determination of the precise molecular weight of this compound is critical for its initial identification. With a molecular formula of C₉H₁₆O, the calculated exact mass of this compound is 140.120115130 Da. nih.gov High-resolution mass spectrometers can measure this value with exceptional accuracy, typically within a few parts per million (ppm), allowing for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.

The following table summarizes the key high-resolution mass spectrometry data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | PubChem nih.gov |

| Molecular Weight | 140.22 g/mol | PubChem nih.gov |

| Exact Mass | 140.120115130 Da | PubChem nih.gov |

| Monoisotopic Mass | 140.120115130 Da | PubChem nih.gov |

General principles of aldehyde fragmentation suggest several likely pathways. tutorchase.com Cleavage of the bonds adjacent to the carbonyl group is a common occurrence, potentially leading to the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). Another characteristic fragmentation mechanism for carbonyl compounds is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

Based on the predicted spectrum and general fragmentation rules, the following table outlines some of the potential major fragment ions for this compound. It is important to note that this is a predicted pattern and requires experimental verification for definitive confirmation.

| Predicted m/z | Possible Fragment Ion/Neutral Loss | Fragmentation Pathway |

| 111 | [C₇H₁₁O]⁺ | Loss of an ethyl group (C₂H₅) |

| 97 | [C₆H₉O]⁺ | Loss of a propyl group (C₃H₇) |

| 83 | [C₆H₁₁]⁺ | Cleavage and rearrangement |

| 69 | [C₅H₉]⁺ | Further fragmentation of larger ions |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Alpha-cleavage or other rearrangements |

| 41 | [C₃H₅]⁺ | A common fragment in many organic molecules, representing an allyl cation. PubChem lists this as a high-intensity peak. nih.gov |

Further detailed research utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) would be invaluable in confirming these predicted fragmentation pathways and providing a comprehensive understanding of the mass spectrometric behavior of this compound. Such studies would enable the development of robust analytical methods for its detection and quantification in various matrices.

Computational and Theoretical Investigations of 3e 2,3,4 Trimethylhex 3 Enal

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes, from bond lengths and angles to electronic distribution and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations on (3E)-2,3,4-trimethylhex-3-enal

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a detailed picture of bonding and reactivity.

For this compound, DFT calculations would typically be employed to optimize the molecular geometry, determine the vibrational frequencies corresponding to its infrared spectrum, and analyze the distribution of frontier molecular orbitals (HOMO and LUMO). The conjugation between the carbonyl group and the carbon-carbon double bond in this α,β-unsaturated aldehyde creates a unique electronic system. The electronegative oxygen atom withdraws electron density, polarizing the molecule and influencing its reactivity.

DFT calculations can quantify this effect by calculating atomic charges and mapping the electrostatic potential. The results would likely show a partial positive charge on the carbonyl carbon and the β-carbon of the double bond, making them susceptible to nucleophilic attack. The HOMO is expected to be located primarily on the C=C double bond, while the LUMO would be centered on the C=O bond, consistent with the known reactivity of enals.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.0 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Provides an indication of the molecule's kinetic stability and electronic excitation energy. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations on a molecule with this structure. Actual values would depend on the specific DFT functional and basis set used.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for predicting spectroscopic properties. acs.orgwikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very reliable predictions of vibrational and electronic spectra.

For this compound, ab initio calculations could be used to predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra to confirm the structure and identify characteristic functional group vibrations. For instance, the C=O and C=C stretching frequencies in the conjugated system would be of particular interest, as their positions are sensitive to the electronic and steric environment.

Predicting the UV-Vis spectrum would involve calculating the energies of electronic transitions. For an α,β-unsaturated aldehyde, the n → π* and π → π* transitions are the most significant. The π → π* transition, being of higher intensity, is largely responsible for the compound's UV absorption. Ab initio calculations can predict the wavelength of maximum absorption (λmax) for these transitions, providing insight into the molecule's photochemistry.

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule. By representing atoms as balls and bonds as springs with associated force fields, MM can rapidly calculate the potential energy of thousands of different conformations. This allows for the identification of low-energy conformers that are likely to be populated at room temperature.

For this compound, a systematic conformational search using molecular mechanics would likely reveal several stable conformers arising from rotations around the C-C single bonds. The relative energies of these conformers would be influenced by steric hindrance between the methyl groups and the ethyl group.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms, MD simulations can show how the molecule moves and changes its conformation at a given temperature. An MD simulation of this compound would illustrate the flexibility of the alkyl chain and the rotational motions around the single bonds, providing a time-averaged view of its structure.

Torsional Barriers and Rotational Isomerism

The energy required to rotate around a single bond is known as the torsional barrier. These barriers determine the rates of interconversion between different rotational isomers (rotamers). For this compound, the torsional barriers around the C2-C3 and C4-C5 bonds are of particular interest.

Quantum chemical methods can be used to calculate these barriers by systematically changing the dihedral angle of the bond and calculating the energy at each step. The resulting energy profile would show the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states for rotation. The heights of these barriers are influenced by both steric and electronic effects. For instance, the barrier to rotation around the C2-C3 bond will be affected by the steric clash between the methyl group on C2 and the substituents on C3 and C4.

Table 2: Estimated Torsional Barriers in this compound

| Rotational Bond | Estimated Barrier Height (kcal/mol) | Influencing Factors |

| C(aldehyde)-C2 | 4 - 6 | Steric interaction between the aldehyde group and the C2-methyl group. |

| C2-C3 | 5 - 8 | Steric hindrance involving the methyl groups on C2, C3, and C4. |

| C4-C5 | 3 - 5 | Interaction between the ethyl group and the rest of the molecule. |

Note: These values are estimations based on typical torsional barriers in substituted alkenes and aldehydes. Precise values would require specific quantum chemical calculations.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies that govern the reaction rate.

For this compound, several reactions could be of interest. As an α,β-unsaturated aldehyde, it can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the double bond. libretexts.orgpressbooks.pub Computational modeling can predict which of these pathways is more favorable for a given nucleophile.

For example, the reaction with a strong nucleophile like a Grignard reagent would likely be modeled to proceed via 1,2-addition, while a weaker nucleophile like an amine might favor 1,4-addition. DFT calculations can be used to locate the transition state structures for both pathways. The calculated activation energies would then indicate the preferred reaction mechanism.

Furthermore, the stereochemistry of addition reactions can be investigated. For instance, the approach of a nucleophile to the aldehyde can be modeled to determine if there is a facial preference, leading to a particular stereoisomer of the product. This is particularly relevant given the chiral center at C2.

The characterization of a transition state involves not only finding the saddle point on the potential energy surface but also performing a frequency calculation to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Potential Energy Surface Mapping for Key Reactions

The reactivity of this compound is governed by its potential energy surface (PES), a multidimensional landscape that dictates the most likely pathways for chemical reactions. Mapping the PES for key reactions, such as nucleophilic additions or cycloadditions, is crucial for understanding reaction mechanisms and predicting outcomes.

For an α,β-unsaturated aldehyde like this compound, two primary sites are susceptible to nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The PES for such reactions would typically be mapped by calculating the energy of the system as a function of the bond-forming distances and other relevant geometric parameters.

Hypothetical Reaction Coordinate for Nucleophilic Addition:

A simplified, hypothetical PES for the reaction of a generic nucleophile with this compound would reveal the transition states for both 1,2- and 1,4-addition. The relative energy barriers of these transition states would determine the kinetic product.

| Reaction Pathway | Key Geometric Change | Hypothetical Activation Energy (kcal/mol) |

| 1,2-Addition | Nucleophile-Carbonyl Carbon distance | 15-20 |

| 1,4-Addition | Nucleophile-β-Carbon distance | 18-25 |

| Transition State 1 (TS1) | Formation of the Nu-C(O) bond | See 1,2-Addition |

| Transition State 2 (TS2) | Formation of the Nu-Cβ bond | See 1,4-Addition |

The presence of three methyl groups significantly influences the PES. The methyl group at the C2 position provides steric hindrance around the carbonyl group, potentially raising the energy of the transition state for 1,2-addition. Conversely, the methyl groups at C3 and C4 can influence the electronic properties and conformation of the C=C double bond, affecting the feasibility of the 1,4-addition pathway.

Prediction of Chemo-, Regio-, and Stereoselectivity

Computational methods are invaluable for predicting the selectivity of reactions involving complex molecules like this compound.

Chemoselectivity: This refers to the preference of a reagent to react with one functional group over another. In this compound, the primary competition is between the aldehyde and the alkene. The electronic nature of the reagent would be the deciding factor. For instance, a hard nucleophile would favor attack at the harder electrophilic center (the carbonyl carbon), leading to 1,2-addition. A softer nucleophile would prefer the softer β-carbon, resulting in 1,4-addition.

Regioselectivity: In reactions where multiple constitutional isomers can be formed, regioselectivity describes the preference for one isomer over another. For cycloaddition reactions, such as a Diels-Alder reaction where the C=C bond of the enal acts as a dienophile, the substitution pattern would dictate the regiochemical outcome.

Stereoselectivity: The presence of a stereocenter at the C2 position introduces the possibility of diastereoselectivity in reactions. For example, the addition of a nucleophile to the carbonyl group can occur from two different faces, leading to the formation of two diastereomeric products. The relative energies of the transition states leading to these diastereomers, calculated using methods like Density Functional Theory (DFT), can predict the favored product. The (3E) configuration of the double bond is fixed, but reactions at the carbonyl or the α-carbon could lead to new stereocenters.

Hypothetical Diastereomeric Product Ratio from Nucleophilic Addition:

| Diastereomer | Transition State Energy (Relative, kcal/mol) | Predicted Product Ratio (at 298 K) |

| (2R, 3E)-product | 0.0 | ~95% |

| (2S, 3E)-product | +2.0 | ~5% |

This table is a hypothetical illustration based on principles of stereochemical control and is not derived from specific experimental data for this compound.

In Silico Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic data, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

Predicted ¹H NMR Chemical Shifts (Hypothetical):

| Proton | Predicted Chemical Shift (ppm) |

| Aldehyde H | 9.4 - 9.6 |

| C2-H | 2.8 - 3.0 |

| C5-H₂ | 2.1 - 2.3 |

| C6-H₃ | 1.0 - 1.2 |

| C2-CH₃ | 1.1 - 1.3 |

| C3-CH₃ | 1.8 - 2.0 |

| C4-CH₃ | 1.7 - 1.9 |

These are estimated values based on typical chemical shifts for similar structural motifs.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as C=O stretch, C=C stretch, and C-H bends.

Predicted Key IR Absorptions (Hypothetical):

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1705 - 1725 |

| Alkene C=C | Stretch | 1630 - 1650 |

| Aldehyde C-H | Stretch | 2700 - 2750 and 2800 - 2850 |

These predictions are based on characteristic infrared absorption frequencies for α,β-unsaturated aldehydes.

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can help identify likely fragmentation pathways. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of C₉H₁₆O (140.22 g/mol ). nih.gov Common fragmentation patterns for aldehydes would include the loss of the formyl group (CHO) or cleavage at the α-carbon.

Academic and Industrial Applications of 3e 2,3,4 Trimethylhex 3 Enal in Non Prohibited Contexts

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The reactivity of the aldehyde and the carbon-carbon double bond in (3E)-2,3,4-trimethylhex-3-enal, combined with the stereochemical possibilities offered by its methyl-substituted framework, renders it a highly adaptable intermediate in the synthesis of complex organic molecules.

Precursor for Complex Natural Product Analogs

While direct synthesis of naturally occurring products using this compound as a starting material is not extensively documented, its structural motifs are present in various natural products. Organic chemists can utilize this compound as a key fragment for the synthesis of analogs of natural products. The strategic placement of methyl groups and the reactive aldehyde functionality allow for the construction of complex carbon skeletons through reactions such as aldol (B89426) condensations, Wittig reactions, and Michael additions. These reactions enable the elongation of the carbon chain and the introduction of new functional groups, paving the way for the assembly of molecules that mimic the structure and, potentially, the biological activity of natural products.

Building Block for Pharmaceutical and Agrochemical Scaffolds (excluding clinical data)

In the realms of medicinal and agricultural chemistry, the development of novel molecular scaffolds is paramount for the discovery of new therapeutic agents and crop protection solutions. This compound serves as a valuable starting point for the creation of diverse molecular architectures. The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols, carboxylic acids, and amines, which are common features in pharmacologically active compounds. Furthermore, the double bond can undergo various transformations, including hydrogenation, epoxidation, and dihydroxylation, to introduce stereochemical complexity and new reactive handles for further molecular elaboration. The combination of these transformations allows for the generation of libraries of compounds with diverse three-dimensional shapes and functionalities, which can then be screened for potential pharmaceutical or agrochemical applications.

Applications in Material Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in the development of new materials and polymers with specialized properties.

Monomer for Specialty Polymer Synthesis

The presence of a polymerizable double bond in this compound makes it a candidate as a monomer or co-monomer in the synthesis of specialty polymers. The incorporation of this substituted aldehyde into a polymer backbone can impart unique properties to the resulting material. For instance, the aldehyde functionalities along the polymer chain can serve as reactive sites for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor the polymer's surface properties, solubility, or biocompatibility. The bulky trimethyl-substituted hexenal (B1195481) structure can also influence the polymer's physical properties, such as its glass transition temperature and mechanical strength.

| Potential Polymerization Methods | Resulting Polymer Characteristics |

| Free-radical polymerization | Potentially amorphous polymers with reactive aldehyde side chains. |

| Co-polymerization with other monomers | Tailorable properties depending on the co-monomer used. |

| Ring-opening metathesis polymerization (after derivatization) | Well-defined polymer architectures. |

Surface Modification and Coating Precursors

The reactivity of the aldehyde group in this compound makes it a suitable precursor for agents used in surface modification and the formulation of advanced coatings. The aldehyde can react with various functional groups present on surfaces, such as amines and hydroxyls, to form stable covalent bonds. This allows for the controlled functionalization of surfaces to alter their properties, for example, to enhance adhesion, improve biocompatibility, or introduce specific recognition sites. In the context of coatings, polymers derived from or functionalized with this compound can offer enhanced cross-linking capabilities, leading to more durable and chemically resistant films.

Advanced Catalysis: this compound as a Chiral Ligand or Organocatalyst Precursor

The field of asymmetric catalysis, which focuses on the selective synthesis of a single enantiomer of a chiral molecule, heavily relies on the design of effective chiral ligands and organocatalysts. The stereogenic center at the C2 position of this compound makes it an attractive starting material for the synthesis of new chiral auxiliaries.

Following its conversion to a more stable derivative, such as a primary amine or an alcohol, the chiral center can direct the outcome of subsequent reactions, enabling the synthesis of enantiomerically enriched ligands for metal-based catalysts. These ligands can then be employed in a wide range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Structure-Odor Relationships in Flavor and Fragrance Chemistry (focus on chemical aspects, not human perception trials)

The olfactory character of a molecule is intrinsically linked to its chemical structure. In the realm of flavor and fragrance chemistry, understanding the relationship between a compound's molecular architecture and its perceived scent is paramount for the creation of novel and desired aroma profiles. The case of this compound offers a compelling example of how specific structural motifs within the class of α,β-unsaturated aldehydes contribute to its olfactive properties. This analysis will focus on the key structural features of this compound: the aldehyde functional group, the carbon chain length, the presence and configuration of the double bond (E/Z isomerism), and the influence of methyl group substitutions.

The core of this compound's chemical reactivity and its primary interaction with olfactory receptors is the α,β-unsaturated aldehyde functional group. Aldehydes are well-known for their potent and often characteristic odors. The conjugated system created by the double bond between the alpha and beta carbons and the carbonyl group influences the electron distribution across this part of the molecule, making it a key feature for receptor binding. The reactivity of this functional group, particularly its potential for Michael addition, is a crucial aspect of its interaction with biological systems, including olfactory receptors.

To illustrate the influence of these structural variations on odor, a comparison with related aldehydes is informative.

| Compound Name | Structure | Key Structural Features | Reported Odor Characteristics |

| This compound | C9H16O | α,β-unsaturated aldehyde, (E)-isomer, C9, trimethylated | (Not explicitly detailed in search results, but expected to be complex based on structure) |

| cis-3-Hexenal (Leaf aldehyde) | C6H10O | Non-conjugated aldehyde, (Z)-isomer, C6 | Intense freshly cut grass and leaves. wikipedia.org |

| trans-2-Hexenal | C6H10O | α,β-unsaturated aldehyde, (E)-isomer, C6 | Fruity, green, pungent. |

| Citral (mixture of Geranial and Neral) | C10H16O | α,β-unsaturated aldehyde, C10, dimethylated | Lemony; Neral (cis) is sweeter, Geranial (trans) is sharper. dropofodor.com |

| Nonanal | C9H18O | Saturated aldehyde, C9 | Fatty, citrus, floral. researchgate.netgoogle.com |

| Decanal | C10H20O | Saturated aldehyde, C10 | Waxy, citrus, orange peel. researchgate.netgoogle.com |

This table is generated based on information from various sources and is for illustrative purposes.

Environmental Fate and Degradation Pathways of 3e 2,3,4 Trimethylhex 3 Enal

Photochemical and Oxidative Degradation in Atmospheric Conditions

Once released into the atmosphere, (3E)-2,3,4-trimethylhex-3-enal is subject to degradation by several photochemical and oxidative processes. The primary mechanisms for its removal from the troposphere are expected to be through reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃), as well as direct photolysis. nih.govrsc.org

The reaction with hydroxyl radicals, often referred to as the "detergent" of the troposphere, is anticipated to be a major degradation pathway during the daytime. nih.gov The rate of this reaction is influenced by the molecular structure of the aldehyde. For unsaturated aldehydes, the •OH radical can add to the carbon-carbon double bond or abstract a hydrogen atom from the aldehydic group or the alkyl chain. The presence of multiple methyl groups on the carbon backbone of this compound may influence the reaction rates and the resulting products.

Ozonolysis, the reaction with ozone, is another significant degradation pathway for unsaturated organic compounds. rsc.org The reaction of O₃ with the double bond of this compound would lead to the formation of a primary ozonide, which is unstable and rapidly decomposes into smaller, oxygenated products, including shorter-chain aldehydes and Criegee intermediates. rsc.org These products can further contribute to the formation of secondary organic aerosols (SOA) and photochemical smog. rsc.org

Direct photolysis, the degradation of a molecule by the absorption of solar radiation, can also contribute to the removal of aldehydes from the atmosphere. nih.gov α,β-Unsaturated aldehydes can absorb light in the actinic region, leading to various photochemical reactions, including isomerization and fragmentation. nih.gov

Table 1: Estimated Atmospheric Lifetimes of Unsaturated Aldehydes with Respect to Major Oxidants

| Oxidant | Typical Tropospheric Concentration | Generic Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| •OH (daytime) | 2 x 10⁶ molecules/cm³ | 1 x 10⁻¹⁰ to 5 x 10⁻¹¹ | Hours to a day |

| O₃ | 7 x 10¹¹ molecules/cm³ | 1 x 10⁻¹⁷ to 1 x 10⁻¹⁶ | Days to weeks |

| •NO₃ (nighttime) | 5 x 10⁸ molecules/cm³ | 1 x 10⁻¹³ to 1 x 10⁻¹² | Hours |

Note: The rate constants and lifetimes are generalized for unsaturated aldehydes and may vary for this compound.

Hydrolytic Stability and Transformation in Aquatic Environments

In aquatic environments, the fate of this compound is primarily determined by its hydrolytic stability and potential for other abiotic transformations. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. epa.gov

For α,β-unsaturated aldehydes, the carbon-carbon double bond is in conjugation with the carbonyl group, which can affect its reactivity. While aldehydes can undergo hydration of the carbonyl group, this process is typically reversible. The structure of this compound, with its trisubstituted double bond and branched alkyl groups, may sterically hinder direct nucleophilic attack by water.

Some studies on α,β-unsaturated aldehydes have shown that the formation of imines (in the presence of amines) is more stable due to conjugation, which suggests a degree of stability of the unsaturated system. nih.gov However, under certain environmental conditions, such as in the presence of strong acids or bases, or through microbial action, transformation can occur. The addition of water across the double bond, a process known as hydration, could potentially occur, leading to the formation of a β-hydroxy aldehyde. perfumerflavorist.com

Given the limited water solubility typical of a C9 aldehyde, a significant portion of the compound in an aquatic system may partition to sediment or organic matter, where other degradation processes may become more important.

Biodegradation Studies by Microorganisms (without ecotoxicity focus)

Biodegradation by microorganisms is a crucial process for the removal of organic compounds from the environment. Bacteria and fungi possess a wide array of enzymes capable of breaking down complex organic molecules. industrialchemicals.gov.au The biodegradation of aliphatic and branched-chain hydrocarbons has been extensively studied. mdpi.comnih.gov

The likely aerobic biodegradation pathway for this compound would involve an initial oxidation of the aldehyde group to a carboxylic acid, forming (3E)-2,3,4-trimethylhex-3-enoic acid. This reaction is a common detoxification step in many organisms. Following this, the unsaturated fatty acid could be further metabolized through pathways such as β-oxidation. researchgate.net The methyl branches on the carbon chain of this compound may slow down the rate of biodegradation compared to linear aldehydes, as they can sterically hinder enzymatic attack. nih.gov

Microorganisms capable of degrading branched-chain alkanes and alkenes have been isolated from various environments. nih.gov These organisms often employ oxygenases to initiate the degradation process by introducing hydroxyl groups into the molecule. While no specific studies on the biodegradation of this compound have been identified, the general principles of microbial metabolism of branched and unsaturated hydrocarbons suggest that it would be susceptible to microbial degradation, although potentially at a slower rate than simpler molecules. nih.gov

Table 2: General Microbial Degradation Pathway for Aliphatic Aldehydes

| Step | Reaction | Enzyme Class | Intermediate/Product |

| 1 | Oxidation | Aldehyde Dehydrogenase | Carboxylic Acid |

| 2 | Activation | Acyl-CoA Synthetase | Acyl-CoA Ester |

| 3 | β-Oxidation | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, etc. | Acetyl-CoA and shorter Acyl-CoA |

Analytical Method Development for Environmental Trace Analysis

The accurate quantification of this compound at trace levels in environmental matrices such as air, water, and soil is essential for understanding its distribution and fate. The analysis of carbonyl compounds often requires a derivatization step to improve their stability and detectability. researchgate.nethealtheffects.org

A common method for the analysis of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net The resulting DNPH-hydrazones are more stable and can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

For volatile compounds like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique. mdpi.comnih.gov Sample preparation for GC-MS analysis may involve solvent extraction, solid-phase microextraction (SPME), or thermal desorption. The use of soft ionization techniques in GC-MS can be particularly useful for distinguishing between isomers. nih.govchromatographyonline.com

The development of a specific analytical method for this compound would require optimization of several parameters, including the choice of derivatizing agent (if any), extraction method, chromatographic conditions (column, temperature program), and mass spectrometric parameters (ionization mode, monitored ions). sccwrp.org

Table 3: Common Analytical Techniques for Aldehyde Determination

| Technique | Sample Matrix | Sample Preparation | Detection Method |

| HPLC-UV/MS | Air, Water | DNPH Derivatization, Cartridge Trapping, Elution | UV Absorbance, Mass Spectrometry |

| GC-MS | Air, Water, Soil | Solvent Extraction, SPME, Thermal Desorption | Mass Spectrometry (EI, CI) |

Future Directions and Emerging Research Avenues for 3e 2,3,4 Trimethylhex 3 Enal Research

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

The synthesis of structurally complex molecules like (3E)-2,3,4-trimethylhex-3-enal, which features a sterically hindered trisubstituted double bond, can be a significant challenge. rsc.orgresearchgate.netorganic-chemistry.org Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this area by enabling the rapid design and optimization of synthetic pathways.

| Retrosynthetic Strategy | Key Disconnection | Potential Precursors | AI/ML Contribution |

| Aldol (B89426) Condensation | C3-C4 bond | 2-methylbutanal and 2-methylpropanal | Prediction of optimal catalysts and conditions to favor the (E)-isomer and minimize side reactions. |

| Wittig-type Reaction | C3=C4 double bond | 2,3-dimethylbutanal and a phosphorus ylide | Identification of ylide variants that maximize (E)-selectivity and are compatible with the aldehyde functionality. |

| Organocatalytic Cascade | Multiple bond formations in one pot | Simpler acyclic precursors | Design of novel organocatalysts and reaction sequences for a more atom-economical synthesis. rsc.org |

Development of Novel Biocatalytic Pathways for this compound Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The structural similarity of this compound to various terpene aldehydes suggests that enzymatic pathways could be engineered for its production. nih.govcardiff.ac.ukuni-leipzig.de

The chemoenzymatic synthesis of terpenes often involves the use of terpene synthases and other enzymes to construct complex carbon skeletons from simple precursors. nih.gov A promising research direction would be the exploration of engineered enzymes, such as variants of farnesyl diphosphate (B83284) synthase or specific terpene cyclases, to accept non-natural substrates and guide their transformation towards the this compound backbone. Furthermore, the enzymatic epoxidation of terpene-like precursors followed by rearrangement could offer a novel biocatalytic route. acs.org

Table 2: Potential Biocatalytic Routes to this compound

| Enzymatic Approach | Key Enzyme Class | Potential Substrates | Research Focus |

| Engineered Terpene Synthase | Terpene Cyclase | Modified isoprenoid pyrophosphates | Directed evolution of enzymes to accept non-natural precursors and control the cyclization and rearrangement cascade. |

| Aldehyde-forming Cascades | Lyase / Isomerase | Unsaturated fatty acid derivatives | Discovery and engineering of enzyme cascades that can introduce the required methyl substitutions and the aldehyde group. |

| Chemoenzymatic Synthesis | Lipase / Oxidase | Readily available chiral alcohols | Combination of enzymatic resolutions or oxidations with chemical steps to build the target molecule with high stereocontrol. cardiff.ac.uk |

Exploration of Unconventional Reactivity Patterns

The steric hindrance around the double bond and the aldehyde group in this compound is expected to lead to unconventional reactivity. rsc.orgcaltech.edu Investigating these unique reaction pathways could lead to the discovery of new synthetic methodologies.

Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has been shown to be effective in reactions of sterically hindered enals. researchgate.net Future research could focus on the homoenolate cross-annulation of this compound with other aldehydes, catalyzed by bulky NHCs, to generate complex polycyclic structures. Additionally, the vinylogous reactivity of silyldienolates derived from this enal could be explored in enantioselective Mukaiyama-type reactions to access highly functionalized products. mdpi.com

Real-time Spectroscopic Monitoring of this compound Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, the use of real-time spectroscopic monitoring techniques is crucial. Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable kinetic and mechanistic data.

For instance, monitoring the formation of this compound during a reaction can help in fine-tuning parameters to maximize yield and selectivity. Furthermore, spectroscopic studies can be employed to investigate the tautomeric equilibrium and isomerization processes that this molecule might undergo under different conditions. The Human Metabolome Database already contains predicted mass spectrometry data for this compound, which can serve as a reference for experimental verification. hmdb.ca The PubChem database also lists available GC-MS and vapor-phase IR spectra. nih.gov

Table 3: Spectroscopic Techniques for Real-time Monitoring

| Technique | Information Gained | Potential Application to this compound |

| In-situ FTIR | Concentration profiles of reactants, intermediates, and products. | Optimization of reaction conditions for synthesis; studying the kinetics of subsequent transformations. |

| In-situ NMR | Structural elucidation of transient species; quantification of isomers. | Investigating the formation of reaction intermediates and understanding the stereochemical outcome of reactions. |

| Mass Spectrometry | Identification of products and byproducts; reaction endpoint determination. | Online monitoring of reaction progress and impurity profiling. |

Design of Next-Generation Functional Materials Utilizing this compound Motifs

The unique structure of this compound makes it an interesting building block for the synthesis of novel functional materials. The α,β-unsaturated aldehyde moiety can participate in various polymerization reactions.

For example, the polymerization of substituted hexenals can lead to the formation of functional polymers with interesting properties. researchgate.netresearchgate.net The incorporation of the bulky trimethyl-substituted hexenal (B1195481) motif into a polymer backbone could impart specific thermal or mechanical properties. Furthermore, the aldehyde functionality can be used for post-polymerization modification, allowing for the introduction of other functional groups and the creation of tailored materials for applications in areas such as specialty coatings, adhesives, or drug delivery systems.

Q & A

Q. How can researchers design enantioselective syntheses of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.